molecular formula C16H17ClN2S B5714167 N-(2-chlorobenzyl)-N'-(3,5-dimethylphenyl)thiourea

N-(2-chlorobenzyl)-N'-(3,5-dimethylphenyl)thiourea

Cat. No. B5714167
M. Wt: 304.8 g/mol
InChI Key: PLJOMXAUKCGMPV-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-N'-(3,5-dimethylphenyl)thiourea, commonly known as CBDMT, is a chemical compound that belongs to the class of thioureas. It has been of great interest to the scientific community due to its potential applications in various fields. CBDMT has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of CBDMT is not fully understood. However, it has been suggested that CBDMT may exert its biological activity by inhibiting various enzymes such as cyclooxygenase-2 and lipoxygenase. It has also been suggested that CBDMT may modulate the activity of various signaling pathways such as the mitogen-activated protein kinase pathway.
Biochemical and Physiological Effects:
CBDMT has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that CBDMT can inhibit the activity of various enzymes such as cyclooxygenase-2 and lipoxygenase. It has also been shown to modulate the activity of various signaling pathways such as the mitogen-activated protein kinase pathway.
In vivo studies have shown that CBDMT can exhibit anti-inflammatory, analgesic, and antitumor activities. It has also been shown to promote plant growth, increase crop yield, and enhance the resistance of plants to various environmental stresses such as drought and salinity.

Advantages and Limitations for Lab Experiments

CBDMT has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds with similar biological activities. However, CBDMT has some limitations for lab experiments. It is a relatively new compound, and its biological activity is not fully understood. It also has some solubility issues, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for the study of CBDMT. One of the future directions is to further elucidate the mechanism of action of CBDMT. This can be done by studying its interaction with various enzymes and signaling pathways. Another future direction is to study the potential use of CBDMT as a therapeutic agent for the treatment of neurodegenerative diseases. Additionally, further studies are needed to explore the potential use of CBDMT as a plant growth regulator and ligand in the synthesis of metal complexes.

Synthesis Methods

CBDMT can be synthesized by reacting 2-chlorobenzyl isothiocyanate with 3,5-dimethylaniline in the presence of a base such as sodium hydroxide. This reaction results in the formation of CBDMT as a white crystalline solid with a melting point of 129-130°C. The purity of CBDMT can be confirmed by various analytical techniques such as NMR spectroscopy, infrared spectroscopy, and mass spectrometry.

Scientific Research Applications

CBDMT has been studied for its potential applications in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, CBDMT has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities. It has also been studied for its potential use as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In agriculture, CBDMT has been studied for its potential use as a plant growth regulator. It has been shown to promote plant growth, increase crop yield, and enhance the resistance of plants to various environmental stresses such as drought and salinity.
In material science, CBDMT has been studied for its potential use as a ligand in the synthesis of metal complexes. It has been shown to form stable complexes with various transition metals such as copper, nickel, and palladium.

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-(3,5-dimethylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2S/c1-11-7-12(2)9-14(8-11)19-16(20)18-10-13-5-3-4-6-15(13)17/h3-9H,10H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLJOMXAUKCGMPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=S)NCC2=CC=CC=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorobenzyl)-3-(3,5-dimethylphenyl)thiourea

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